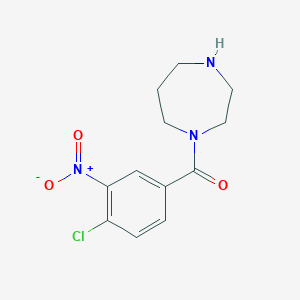

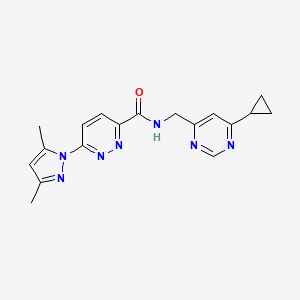

![molecular formula C15H21N3O B2995427 3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea CAS No. 2097926-33-3](/img/structure/B2995427.png)

3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea” is a complex organic compound. It contains a urea group, which is an organic compound that has the functional group with the structure -NH2-CO-NH2. It also contains a cyclopentyl group (a cycloalkane ring with 5 carbon atoms) and a cyclopropyl group (a cycloalkane ring with 3 carbon atoms) attached to a pyridine ring (a six-membered ring with 5 carbon atoms and one nitrogen atom) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopentyl and cyclopropyl groups would add steric bulk, and the urea group could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The pyridine ring might undergo electrophilic substitution reactions, and the urea group could participate in reactions involving the carbonyl group or the NH2 groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the potential for intermolecular interactions .Scientific Research Applications

Complexation and Folding of Heterocyclic Ureas

Heterocyclic ureas exhibit interesting behaviors such as complexation-induced unfolding, where they transition from simple foldamers to multiply hydrogen-bonded sheetlike structures under certain conditions. This property is leveraged in the development of self-assembling materials, providing a basis for understanding the molecular mimicry of protein folding transitions, and offering insights into designing novel molecular architectures (Corbin et al., 2001).

Hydrogen Bonding and Dimerization

Ureidopyrimidinones, closely related to heterocyclic ureas, demonstrate strong dimerization capabilities via quadruple hydrogen bonding. This characteristic is crucial for constructing supramolecular assemblies, highlighting the potential for developing new materials with enhanced mechanical and chemical properties (Beijer et al., 1998).

Synthesis and Medicinal Chemistry Applications

The synthesis of certain urea derivatives serves as a critical step in the production of small molecule anticancer drugs. This underscores the role of ureas in medicinal chemistry, where specific urea compounds are intermediate products in drug synthesis, demonstrating the versatility and importance of ureas in developing therapeutic agents (Zhang et al., 2019).

Mechanistic Studies in Urea Chemistry

Investigations into the reactions of urea and its derivatives with various compounds reveal complex mechanisms that could inform the synthesis of novel compounds and materials. For example, studies on the reactions of urea with acyloins and diacetyl offer insights into the formation of imidazolin-2-ones, contributing to our understanding of organic reaction mechanisms and the design of synthetic strategies (Butler & Hussain, 1981).

Asymmetric Catalysis

Research into NHC-stabilized gold(I) complexes as catalysts for heterocyclization reactions involving ureas opens up new avenues for achieving regioselective and enantioselective synthesis. This is particularly relevant for the development of compounds with potential pharmaceutical applications, highlighting the intersection of organometallic chemistry and organic synthesis in facilitating complex transformations (Gimeno et al., 2010).

properties

IUPAC Name |

1-cyclopentyl-3-[(6-cyclopropylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c19-15(18-13-3-1-2-4-13)17-10-11-5-8-14(16-9-11)12-6-7-12/h5,8-9,12-13H,1-4,6-7,10H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJICCJHIRRSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

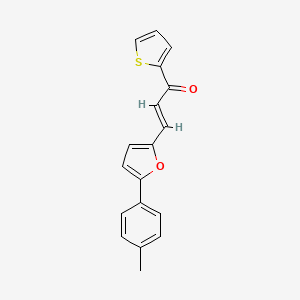

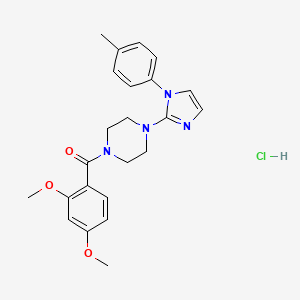

![4-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2995344.png)

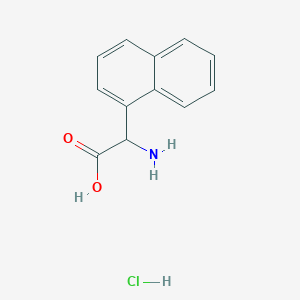

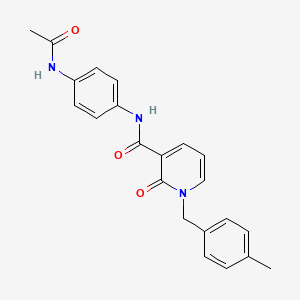

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2995345.png)

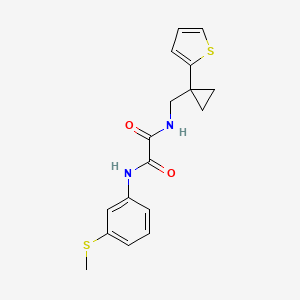

![(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2995349.png)

![Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2995356.png)

![3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2995358.png)

![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile](/img/structure/B2995366.png)